molecular formula C16H18N6O3 B2969824 1-(4-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone CAS No. 450345-91-2

1-(4-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone

Cat. No.: B2969824
CAS No.: 450345-91-2
M. Wt: 342.359
InChI Key: HAXTWDFBHWZASM-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .


Synthesis Analysis

The synthesis of a compound refers to the process used to create it in the laboratory. This usually involves a series of chemical reactions, starting from readily available starting materials, through a number of intermediates, to the final product .


Molecular Structure Analysis

Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. This can be done using various spectroscopic methods, such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the mechanisms of these reactions .


Physical and Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral data .

Scientific Research Applications

Antiviral and Antimicrobial Activity

Compounds with structural features similar to the queried chemical have been synthesized and evaluated for their antiviral and antimicrobial activities. For instance, derivatives of nitroimidazoles and nitropyrimidines have shown promise as potential antiviral agents against HIV (Al-Masoudi et al., 2007). Additionally, novel pyrimidine derivatives have been synthesized and shown to possess inhibitory effects on bacterial growth, highlighting their antimicrobial potential (Bhasker et al., 2018).

Antitumor Activity

Research has also focused on synthesizing and evaluating the antitumor activities of compounds bearing a piperazine moiety, with some derivatives showing promising anticancer activities against breast cancer cells (Yurttaş et al., 2014). Another study synthesized pyrimidine-piperazine-chromene and quinoline conjugates, which were evaluated for their cytotoxic activities against human breast cancer cell lines, revealing potent anti-proliferative activities (Parveen et al., 2017).

Wound-Healing Potential

Compounds with structural similarities have been synthesized and characterized for their in vivo wound-healing activity, with some derivatives showing significant wound healing in animal models (Vinaya et al., 2009).

Mechanism of Action

Safety and Hazards

This involves studying the compound’s toxicity, potential health effects, safety precautions that should be taken when handling it, and its environmental impact .

Properties

IUPAC Name

1-[4-[4-(6-amino-5-nitropyrimidin-4-yl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c1-11(23)12-2-4-13(5-3-12)20-6-8-21(9-7-20)16-14(22(24)25)15(17)18-10-19-16/h2-5,10H,6-9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXTWDFBHWZASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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